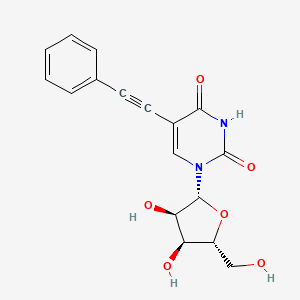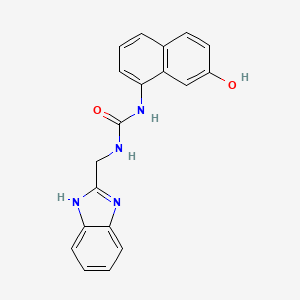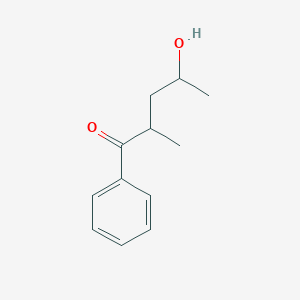
5-Phenylethynyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenylethynyluridine is a nucleoside analog of uracil, which is incorporated into RNA during active RNA synthesis. It is a novel alternative for bromo uridine to directly image spatially and temporally nascent global RNA transcription both in vitro and in vivo . This compound is particularly useful in the field of molecular biology for studying RNA synthesis and dynamics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenylethynyluridine typically involves the incorporation of an ethynyl group into the uridine molecule. One common method involves the use of a copper-catalyzed click chemistry reaction, where the ethynyl group is introduced via an alkyne-azide cycloaddition . The reaction conditions often include the use of copper(I) as a catalyst, and the reaction is carried out at room temperature for about 30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistency and quality of the final product. The compound is typically stored at low temperatures (≤–20°C) to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Phenylethynyluridine undergoes several types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies in molecular biology and chemistry .
Wissenschaftliche Forschungsanwendungen
5-Phenylethynyluridine has a wide range of applications in scientific research:
Chemistry: Used as a probe to study RNA synthesis and dynamics.
Biology: Employed in metabolic labeling to visualize newly synthesized RNA in cells.
Industry: Utilized in the production of high-purity nucleoside analogs for research and development.
Wirkmechanismus
The mechanism of action of 5-Phenylethynyluridine involves its incorporation into RNA during active RNA synthesis. The ethynyl group allows for the detection of newly synthesized RNA through a copper-catalyzed click chemistry reaction with azide-containing molecules . This reaction forms a stable triazole ring, enabling the visualization and study of RNA dynamics in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-uridine: Another nucleoside analog used for RNA labeling.
4-Thiouridine: Used for similar applications in RNA synthesis studies.
5-Ethynyl-2′-deoxyuridine: A deoxyuridine analog used for DNA synthesis studies.
Uniqueness
5-Phenylethynyluridine is unique due to its ethynyl group, which allows for highly specific and sensitive detection of RNA through click chemistry. This makes it a valuable tool for studying RNA synthesis and dynamics in various biological systems .
Eigenschaften
CAS-Nummer |
649558-84-9 |
|---|---|
Molekularformel |
C17H16N2O6 |
Molekulargewicht |
344.32 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-phenylethynyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O6/c20-9-12-13(21)14(22)16(25-12)19-8-11(15(23)18-17(19)24)7-6-10-4-2-1-3-5-10/h1-5,8,12-14,16,20-22H,9H2,(H,18,23,24)/t12-,13-,14-,16-/m1/s1 |
InChI-Schlüssel |
YEFAYVNQPIXISW-IXYNUQLISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-Chloroanilino)-2-oxoethyl]pyridine-3-carboxylic acid](/img/structure/B12597438.png)
![2-{[4-(Chloromethyl)pyridin-2-yl]amino}-2-oxoethyl acetate](/img/structure/B12597446.png)
![Acetamide,N-(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12597455.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dimethoxyphenyl)-3-methyl-](/img/structure/B12597458.png)
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)


![9-Chloro-N-[2-(morpholin-4-YL)ethyl]acridine-4-carboxamide](/img/structure/B12597480.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12597490.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


